2-(3-Aminopropyl)anthracene-9,10-dione
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Overview
Description
2-(3-Aminopropyl)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dye production, medicine, and organic electronics. This compound features an anthracene core substituted at the 9 and 10 positions with a dione group and an aminopropyl side chain at the 2 position. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)anthracene-9,10-dione typically involves the reaction of anthraquinone with 3-aminopropylamine under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming anthracenediol derivatives.
Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various substituted anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-(3-Aminopropyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)anthracene-9,10-dione involves its interaction with cellular components at the molecular level. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research, where the compound targets rapidly dividing cancer cells. Additionally, its fluorescence properties allow it to be used as a probe for studying cellular processes in real-time .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)anthracene-9,10-dione
- 2-(2-Aminoethyl)anthracene-9,10-dione
- 9,10-Anthraquinone
Uniqueness
2-(3-Aminopropyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other anthraquinone derivatives, it exhibits enhanced fluorescence and specific reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
87155-41-7 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(3-aminopropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO2/c18-9-3-4-11-7-8-14-15(10-11)17(20)13-6-2-1-5-12(13)16(14)19/h1-2,5-8,10H,3-4,9,18H2 |
InChI Key |
UOFRDPMKKYTQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCCN |
Origin of Product |
United States |
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